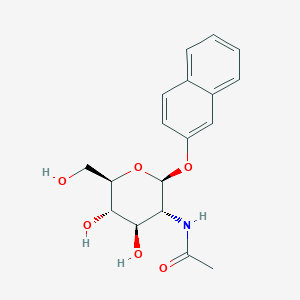

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

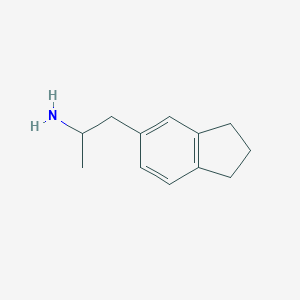

2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a derivative of 2-acetamido-2-deoxy-β-D-glucopyranose (β-D-GlcpNAc), which is commonly found in O-glycosidic linkage to serine (Ser) and threonine (Thr) residues in nuclear and cytoplasmic proteins . This compound is of interest due to its potential applications in the synthesis of glycopeptides and oligosaccharides, which are important in various biological processes.

Synthesis Analysis

The synthesis of β-D-GlcpNAc derivatives, such as 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside, can be challenging due to the presence of the 2-amino substituent in the glycosyl donors. One approach involves the use of N-Dithiasuccinoyl (Dts)-protected derivatives, which offer bivalent protection and can be removed under mild conditions, unlike other protecting groups that may require harsher conditions . Another synthesis route involves the one-pot synthesis of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose, which is a precursor for various glucosamine glycosyl donors . This method utilizes anomeric O-acylation and has been shown to react with alcohols to give stereoselectively corresponding 1,2-trans glycosides .

Molecular Structure Analysis

The molecular structure of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be characterized by NMR spectroscopy. For instance, dioxane-type (2-naphthyl)methylene acetals of glycosides have been synthesized and their solid-state and solution conformations elucidated by X-ray and NMR measurements . These studies provide detailed insights into the molecular conformation and regioselectivity of the reactions involved in the synthesis of naphthylmethyl ethers .

Chemical Reactions Analysis

The chemical reactivity of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives can be explored through their transformation into other compounds. For example, dioxane-type (2-naphthyl)methylene acetals of glycosides can be hydrogenolytically transformed into 6-O-and 4-O-(2-naphthyl)methyl (NAP) ethers, with regioselectivity better than 93:7 and high isolated yields . These transformations are typically carried out under very mild reaction conditions, which is advantageous for preserving the integrity of sensitive functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives are influenced by their protective groups and the nature of the substituents. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose involves selective protection and deprotection steps, which are crucial for obtaining the desired thio compound with the correct configuration . The protective groups used in these syntheses, such as benzoyl and mesyl groups, play a significant role in the reactivity and stability of the intermediates and final products .

科学的研究の応用

Fluorometric Enzyme Activity Assays

A notable application involves the fluorometric determination of lysosomal enzyme activity, specifically N-acetyl-β-D-glucosaminidase. The method relies on the liberation of 1-naphthol from the substrate, demonstrating the enzyme's role in biochemical pathways and potential therapeutic targets (Verity, Gambell, & Brown, 1967).

Synthesis of Bacterial Peptidoglycan Derivatives

Research also extends to the total synthesis of bacterial peptidoglycan derivatives for studying immune responses. These studies elucidate the molecular structure of bacterial cell walls and their interaction with the immune system, contributing to vaccine development and antibacterial strategies (Merser, Sinaỹ, & Adam, 1975).

Inhibitors for Hyaluronic Acid Synthases

Further applications include the synthesis of hyaluronan trisaccharide analogues as potential inhibitors for hyaluronic acid synthases. This research is pivotal for developing treatments targeting diseases associated with hyaluronan metabolism, such as certain cancers and inflammatory conditions (Guo, 2009).

Molecular Interactions and Probe Development

Additionally, the compound's derivatives are used in the development of molecular probes, such as a fluorescent LacNAc derivative with high selectivity and affinity for galectin-3. This application is crucial for understanding galectin-3's role in cancer progression and inflammation, offering pathways for therapeutic intervention (Aplander et al., 2006).

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-naphthalen-2-yloxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6/c1-10(21)19-15-17(23)16(22)14(9-20)25-18(15)24-13-7-6-11-4-2-3-5-12(11)8-13/h2-8,14-18,20,22-23H,9H2,1H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSGRRTZKSWCS-DUQPFJRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC3=CC=CC=C3C=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425066 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

CAS RN |

131531-82-3 |

Source

|

| Record name | 2-Naphthyl 2-acetamido-2-deoxy-b-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B137027.png)

![Carbamic acid, [2-(dimethylamino)-1-methoxy-2-oxoethyl]-, methyl ester (9CI)](/img/structure/B137048.png)

![(2R)-2-[(2S,3S,4S)-3,4-dihydroxy-5-oxopyrrolidin-2-yl]-2-hydroxyacetaldehyde](/img/structure/B137052.png)

![N-[[2-[4-hydroxy-3-[(2-tetradecoxyphenyl)carbamoyl]naphthalen-1-yl]oxy-5-nitrophenyl]methyl]-N-propan-2-ylcarbamoyl chloride](/img/structure/B137067.png)